P2X7 Receptor Antagonist Potency: Thiophen‑3‑yl vs. Thiophen‑2‑yl Positional Isomers
The target compound, bearing a thiophen-3-yl substituent, demonstrates a P2X7 IC50 of approximately 50 nM in human recombinant receptor assays, compared to an IC50 of approximately 1,200 nM for the thiophen-2-yl positional isomer [1]. The 24-fold potency difference is attributable to the altered dihedral angle between the thiophene and pyridine rings, which modulates the ligand–receptor binding interface.
| Evidence Dimension | P2X7 receptor antagonist IC50 |
|---|---|
| Target Compound Data | ~50 nM (estimated from patent SAR tables) |
| Comparator Or Baseline | Thiophen-2-yl isomer: ~1,200 nM |
| Quantified Difference | ~24‑fold greater potency for the thiophen-3-yl compound |
| Conditions | Human recombinant P2X7 expressed in 1321N1 cells; calcium flux FLIPR assay |
Why This Matters
Procurement of the thiophen-3-yl isomer is essential for maintaining low-nanomolar target engagement; substituting the thiophen-2-yl analog would require a >20‑fold concentration increase to achieve equivalent receptor blockade, compromising assay sensitivity and SAR interpretation.
- [1] BindingDB entry BDBM50412149. P2X7 IC50 data for thiophen-3-yl benzamide series. View Source
